![molecular formula C12H15FN2O3 B2390722 3-[1-(6-fluoro-5-methylpyridin-3-yl)-N-methylformamido]-2-methylpropanoic acid CAS No. 2094471-91-5](/img/structure/B2390722.png)
3-[1-(6-fluoro-5-methylpyridin-3-yl)-N-methylformamido]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of propanoic acid, which is a simple carboxylic acid. The structure suggests that it contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a methyl group and a fluorine atom . The compound also contains an amide functional group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the substituents on the ring, and the formation of the amide group. One possible method for the synthesis of substituted pyridines is the Chichibabin pyridine synthesis . The amide group could potentially be formed through a reaction with an amine and a carboxylic acid or acyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The pyridine ring is planar, and the substituents on the ring can influence the electronic properties of the ring . The amide group can participate in hydrogen bonding, which could influence the physical properties of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring can act as a base and a nucleophile, and it can undergo electrophilic substitution reactions . The amide group is generally quite stable, but it can be hydrolyzed to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic pyridine ring could influence its solubility, boiling point, and melting point .Safety and Hazards
Propiedades
IUPAC Name |
3-[(6-fluoro-5-methylpyridine-3-carbonyl)-methylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-7-4-9(5-14-10(7)13)11(16)15(3)6-8(2)12(17)18/h4-5,8H,6H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCHGWFEOIJOEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C(=O)N(C)CC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(6-fluoro-5-methylpyridin-3-yl)-N-methylformamido]-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2390639.png)
![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2390641.png)
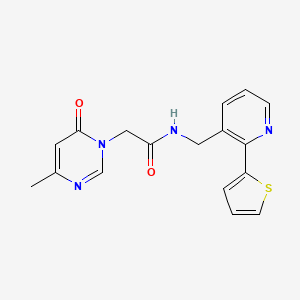
![N-(3,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2390646.png)
![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2390649.png)
![N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2390650.png)
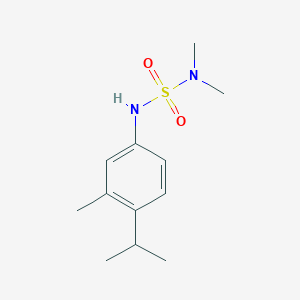
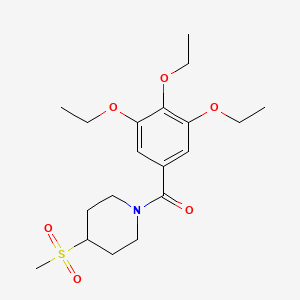
![5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2390657.png)
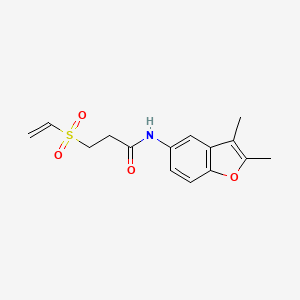
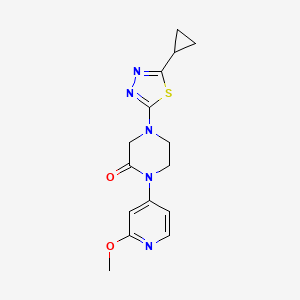
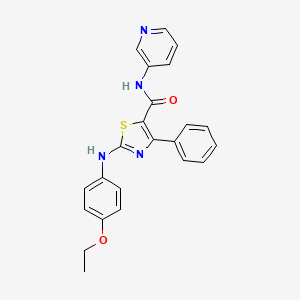
![8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390662.png)